



Ocedurenone: A Comprehensive Technical Guide on its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ocedurenone	
Cat. No.:	B12411797	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocedurenone (formerly KBP-5074) is a novel, non-steroidal, highly selective mineralocorticoid receptor (MR) antagonist. It has been developed for the treatment of uncontrolled hypertension, particularly in patients with advanced chronic kidney disease (CKD), a patient population at high risk for hyperkalemia, a common and dangerous side effect of existing MR antagonists.[1][2][3] This technical guide provides an in-depth overview of the pharmacological properties of **ocedurenone**, including its mechanism of action, receptor binding profile, pharmacokinetics, pharmacodynamics, and clinical trial findings.

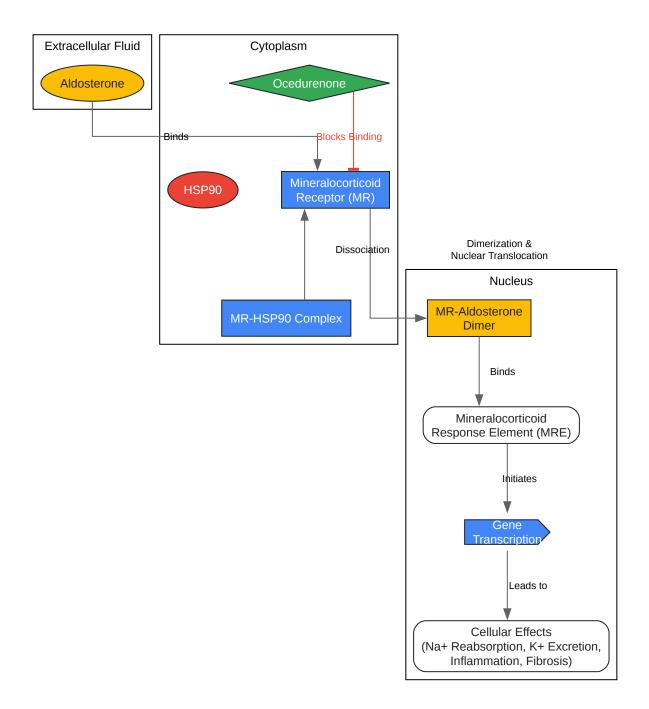
Mechanism of Action

Ocedurenone exerts its therapeutic effects by selectively blocking the mineralocorticoid receptor. The MR, a nuclear hormone receptor, is activated by aldosterone and, under certain conditions, cortisol.[4] Upon activation, the MR translocates to the nucleus and modulates the transcription of various genes, leading to sodium and water retention, potassium excretion, and potentially inflammation and fibrosis in tissues such as the kidneys, heart, and blood vessels.[5] By antagonizing the MR, ocedurenone inhibits these downstream effects of aldosterone, leading to a reduction in blood pressure and potentially offering cardiorenal protection.

Ocedurenone is characterized as a third-generation non-steroidal MRA with a unique pharmacokinetic profile, including a longer half-life and higher affinity for the MR compared to older MRAs.



Signaling Pathway of the Mineralocorticoid Receptor and Ocedurenone's Point of Intervention





Click to download full resolution via product page

Mechanism of Action of Ocedurenone.

Pharmacological Properties Receptor Binding and Selectivity

Ocedurenone is a potent and highly selective antagonist of the human mineralocorticoid receptor. Preclinical studies have demonstrated its superior in vitro antagonistic activity compared to other MRAs. It exhibits minimal to no binding affinity for other steroid hormone receptors, including the glucocorticoid, androgen, and progesterone receptors, which is anticipated to reduce the incidence of off-target side effects.

Target	Parameter	Value	Reference
Mineralocorticoid Receptor (MR)	IC50	2.7 nM	
Glucocorticoid Receptor (GR)	Binding Affinity	Little to no affinity	_
Androgen Receptor (AR)	Binding Affinity	Little to no affinity	
Progesterone Receptor (PR)	Binding Affinity	Little to no affinity	_
hERG Channel	IC50	17 μΜ	-

Pharmacokinetics

The pharmacokinetic profile of **ocedurenone** has been investigated in healthy volunteers and in specific populations, such as individuals with moderate hepatic impairment.



Parameter	Healthy Volunteers	Moderate Hepatic Impairment	Reference
Tmax (median)	3.00 hours	4.00 hours	_
t1/2 (geometric mean)	65.7 hours	75.6 hours	
AUC	-	23.5% - 26.6% lower	
Cmax	-	41.2% lower	-
Protein Binding	>99.7%	>99.7%	-

Metabolism and Excretion:

- In vitro studies have shown that ocedurenone is primarily metabolized by the cytochrome P450 enzyme CYP3A4.
- It does not significantly inhibit major CYP enzymes (CYP1A2, 2C9, 2C19, 2D6, 3A4) but shows weak inhibition of CYP2C8.
- **Ocedurenone** is a substrate for the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
- It has been shown to inhibit several transporters, with the following IC50 values:

BCRP: 1.32 μM

BSEP: 16.38 μM (estimated)

MATE1: 6.7 μM

MATE2-K: 7.9 μM

OATP1B1: 21.9 μM

OATP1B3: 21.3 μM

Drug-Drug Interactions:



- Co-administration with a strong CYP3A inhibitor (itraconazole) resulted in a 104% increase in the AUC of ocedurenone.
- Co-administration with a strong CYP3A inducer (rifampin) led to an 84% decrease in the AUC of ocedurenone.

Clinical Efficacy and Safety

The primary evidence for the clinical efficacy and safety of **ocedurenone** comes from the Phase 2b BLOCK-CKD (Blood Pressure in Chronic Kidney Disease) trial.

BLOCK-CKD Phase 2b Trial (NCT03574363)

This randomized, double-blind, placebo-controlled, multicenter study evaluated the efficacy, safety, and pharmacokinetics of **ocedurenone** in patients with moderate-to-severe CKD (eGFR 15-44 mL/min/1.73m²) and uncontrolled hypertension.

Efficacy Results:

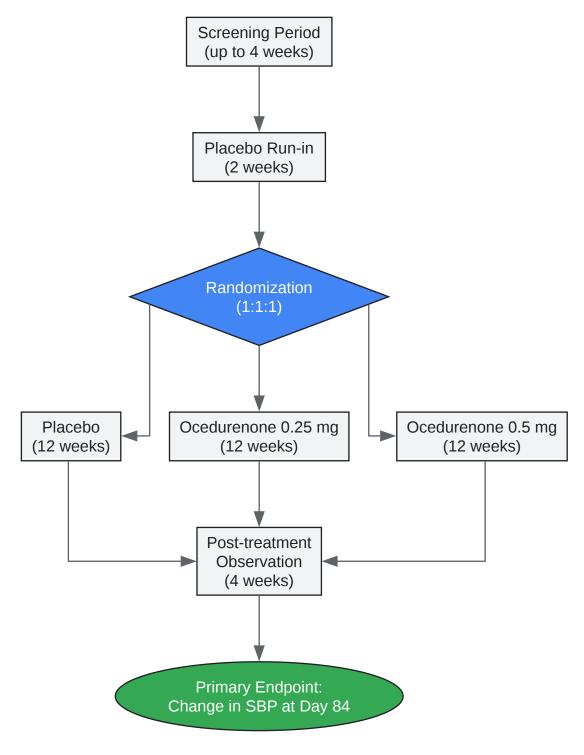
Treatment Group	Change in Systolic Blood Pressure (SBP) from Baseline (Placebo- Subtracted)	p-value	Reference
Ocedurenone 0.25 mg once daily	-7.0 mm Hg	0.0399	
Ocedurenone 0.5 mg once daily	-10.2 mm Hg	0.0026	-

Safety Results:

- Ocedurenone was generally well-tolerated.
- There were no reports of severe hyperkalemia (potassium levels ≥6.0 mmol/L) or acute kidney injury with either dose of ocedurenone.



Experimental Protocols BLOCK-CKD Phase 2b Study (NCT03574363) Experimental Workflow



Click to download full resolution via product page



BLOCK-CKD Phase 2b Study Workflow.

Study Design: A Phase 2, randomized, double-blind, placebo-controlled, multi-center study.

Inclusion Criteria: Patients with moderate-to-severe CKD (eGFR 15-44 mL/min/1.73m²) and uncontrolled hypertension (systolic blood pressure ≥140 mm Hg) despite being on two or more antihypertensive medications.

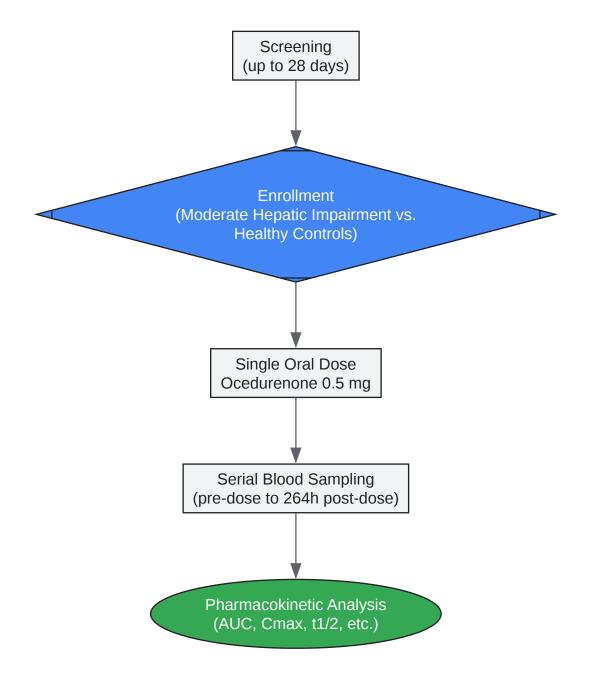
Treatment: Following a screening and placebo run-in period, patients were randomized to receive **ocedurenone** 0.25 mg, **ocedurenone** 0.5 mg, or placebo once daily for 12 weeks.

Primary Endpoint: The primary efficacy endpoint was the change from baseline in seated trough cuff systolic blood pressure at day 84.

Safety Monitoring: Included monitoring of serum potassium levels and renal function.

Hepatic Impairment Study (NCT04534699) Experimental Workflow





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References







- 1. medchemexpress.com [medchemexpress.com]
- 2. Ocedurenone Wikipedia [en.wikipedia.org]
- 3. Identification of Novel Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3) Using a Consensus Vote of Six Classification Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ocedurenone (KBP-5074) Featured at the 19th Cardiovascular Clinical Trialists Forum:
 "New Targets for Resistant Hypertension and CKD" and "Epidemiology of Uncontrolled
 Hypertension in Patients with Stage 3b and Stage 4 Chronic Kidney Disease" were
 present Press Releases Media 文章 [kbpbio.com]
- 5. Pharmacokinetics of the Novel Nonsteroidal Mineralocorticoid Receptor Antagonist Ocedurenone (KBP-5074) in Individuals with Moderate Hepatic Impairment PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ocedurenone: A Comprehensive Technical Guide on its Pharmacological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411797#pharmacological-properties-of-ocedurenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com